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  • Product: Boc-alpha-methyl-D-aspartic acid
  • CAS: 1217826-44-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Boc-α-methyl-D-aspartic Acid: A Keystone for Advanced Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the use of non-canonical amino acids (ncAAs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the use of non-canonical amino acids (ncAAs) has become a cornerstone of innovative design. These engineered building blocks allow scientists to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. Boc-α-methyl-D-aspartic acid is a prime example of such a rationally designed ncAA. It combines three critical chemical motifs—the acid-labile Boc protecting group, a conformation-restricting α-methyl group, and a proteolytically resistant D-enantiomeric backbone—to provide a powerful tool for constructing advanced peptidomimetics with enhanced therapeutic potential. This guide offers an in-depth exploration of its molecular profile, the scientific rationale behind its design, its synthesis and characterization, and its applications in contemporary drug development.

Molecular Profile and Physicochemical Properties

Chemical Structure

Boc-α-methyl-D-aspartic acid is a derivative of the natural amino acid aspartic acid. Its structure is characterized by a tert-butyloxycarbonyl (Boc) group attached to the α-amino group, a methyl group substituting the α-hydrogen, and a D-stereochemical configuration at the α-carbon.

Chemical Structure of Boc-alpha-methyl-D-aspartic acid
IUPAC Nomenclature

The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanedioic acid .

Physicochemical Data

The following table summarizes key computed and experimental properties for this class of molecule. Data for close analogs like Boc-D-aspartic acid are included for reference.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₆[1]
Molecular Weight 247.25 g/mol [1]
Appearance White to off-white powderInferred from similar compounds[2]
Melting Point 116-123 °C (for Boc-D-Asp-OH)[3]
Optical Rotation +5.0° ±1° (c=1.03% in MeOH for Boc-D-Asp-OH)[3]
Storage Conditions 0-8°C, desiccated[3]

The Rationale for Design: A Trifecta of Chemical Advantages

The utility of Boc-α-methyl-D-aspartic acid stems from the synergistic contributions of its three key structural features. Each modification is a deliberate choice aimed at enhancing the performance of the final peptide product.

The Boc Protecting Group: An Acid-Labile Sentinel

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, especially in peptide chemistry.[4] Its primary function is to prevent the α-amino group from participating in unwanted side reactions during peptide bond formation.[4]

  • Mechanism of Action & Removal : The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed using moderate to strong acids, such as trifluoroacetic acid (TFA).[] The deprotection mechanism involves protonation followed by the formation of a stable tert-butyl cation, which ultimately leads to the release of the free amine, carbon dioxide, and isobutylene.[] This acid-lability makes it orthogonal to the base-labile Fmoc (Fluorenylmethyloxycarbonyl) protecting group, offering flexibility in complex synthetic strategies.[][6]

  • Application in Synthesis : The Boc strategy is particularly robust and remains vital for both solution-phase and solid-phase peptide synthesis (SPPS), especially for constructing longer peptides or small proteins where fragment condensation is employed.[]

The α-Methyl Group: A Conformational Lock

The introduction of a methyl group at the α-carbon sterically hinders rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This "conformational locking" has profound implications for the peptide's secondary structure and, consequently, its biological activity.

  • Structural Constraint : By restricting conformational freedom, the α-methyl group pre-organizes the peptide into a more defined conformation, often favoring helical structures. This reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and specificity.

  • Field-Proven Insight : Researchers leverage this feature to design peptidomimetics that mimic the bioactive conformation of a native peptide ligand. This is a key strategy for transforming a flexible, low-affinity peptide into a potent and selective therapeutic candidate.

The D-Enantiomer: Enhancing Proteolytic Stability

Natural peptides are composed of L-amino acids and are readily degraded by proteases in the body, leading to a short biological half-life. Replacing an L-amino acid with its D-enantiomer is a highly effective strategy to overcome this limitation.

  • Resistance to Degradation : Proteolytic enzymes are chiral and exhibit high specificity for L-amino acid substrates. A peptide bond involving a D-amino acid is not recognized by most common proteases, rendering the peptide highly resistant to enzymatic cleavage.

  • Pharmacokinetic Improvement : This increased stability translates directly to a longer plasma half-life and improved bioavailability, critical attributes for any successful drug candidate. The incorporation of D-tryptophan, for example, is a known method to confer unique conformational stability and pharmacological profiles.[6]

Synthesis and Characterization

The synthesis of Boc-α-methyl-D-aspartic acid requires a multi-step process that must carefully control stereochemistry. The characterization of the final product is crucial to ensure its identity, purity, and enantiomeric integrity.

General Synthetic Workflow

A plausible synthetic route starts from a suitable D-aspartic acid derivative. The workflow involves the protection of carboxyl groups, α-methylation, and finally, Boc protection of the amino group. The specific order of steps is critical to avoid side reactions.

G cluster_0 Synthetic Pathway Start D-Aspartic Acid Derivative (e.g., Di-ester) Step1 α-Amino Protection (e.g., with a temporary group) Start->Step1 Step2 α-Methylation (e.g., LDA, MeI) Step1->Step2 Step3 Deprotection of α-Amino Group Step2->Step3 Step4 Boc Protection (Boc Anhydride, Base) Step3->Step4 Step5 Ester Hydrolysis (Final Deprotection) Step4->Step5 End Boc-α-methyl-D-aspartic acid Step5->End

Caption: A generalized workflow for the synthesis of Boc-α-methyl-D-aspartic acid.

Example Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes the general procedure for introducing a Boc group onto an amino acid, which corresponds to a key step in the overall synthesis.

  • Dissolution : Dissolve the α-methyl-D-aspartic acid intermediate in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification : Cool the solution in an ice bath (0-5°C) and adjust the pH to ~9-10 with a suitable base (e.g., 1N NaOH) to deprotonate the amino group, making it nucleophilic.

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O), the Boc-protection reagent, portion-wise while maintaining the alkaline pH. The reaction is typically stirred vigorously at room temperature.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Once complete, perform an aqueous workup. Typically, this involves acidification with a weak acid (e.g., citric acid) to protonate the carboxyl groups, followed by extraction with an organic solvent like ethyl acetate.

  • Purification : The crude product is then purified, usually by column chromatography or recrystallization, to yield the pure N-Boc protected amino acid.

This procedure is based on well-established methods for N-protection of amino acids.[7]

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the final product is paramount. A suite of analytical techniques provides a self-validating system to ensure the material meets the required specifications for research and development.

Analytical TechniquePurpose and Expected Outcome
¹H and ¹³C NMR Confirms the chemical structure. Expect signals corresponding to the tert-butyl group (~1.4 ppm), the α-methyl group, the methylene (-CH₂-) protons, and the absence of the α-proton.[8]
Mass Spectrometry (MS) Confirms the molecular weight (247.25 Da for C₁₀H₁₇NO₆).
Chiral HPLC Determines the enantiomeric purity. Using a chiral stationary phase, the D-enantiomer should be resolved from any contaminating L-enantiomer, ensuring >98% enantiomeric excess.[9] This is a critical quality control step.[10][11]
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of key functional groups: C=O stretches for the carbamate and carboxylic acids, and N-H stretches.

Applications in Drug Development and Peptide Science

Boc-α-methyl-D-aspartic acid is not merely a chemical curiosity; it is a functional building block for creating sophisticated peptide-based drugs.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in SPPS. Its Boc-protected amine allows for its incorporation into a growing peptide chain using established protocols. The side-chain carboxyl group of aspartic acid must also be protected (e.g., as a benzyl or cyclohexyl ester) to prevent it from reacting during peptide coupling.

G cluster_1 Incorporation in SPPS (Boc Chemistry) Resin Peptide-Resin (Free N-terminus) Deprotection 1. Boc Deprotection (TFA) Resin->Deprotection Coupling 3. Coupling Reaction Deprotection->Coupling Activation 2. Activation of new aa (DCC/HOBt) Activation->Coupling NewResin Peptide-Resin (Chain extended by one residue) Coupling->NewResin BocAA Boc-α-methyl-D-Asp(OR)-OH BocAA->Activation

Sources

Exploratory

Discovery and history of Boc-alpha-methyl-D-aspartic acid

The following technical guide details the discovery, synthesis, and application of Boc- -methyl-D-aspartic acid . This document is structured for researchers and drug development professionals, focusing on the causal rel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Boc-


-methyl-D-aspartic acid . This document is structured for researchers and drug development professionals, focusing on the causal relationships between chemical structure, synthetic evolution, and therapeutic utility.

The Technical Evolution and Strategic Application of Boc- -methyl-D-aspartic Acid

Executive Summary

Boc-


-methyl-D-aspartic acid  (CAS: 1217826-44-2) is a specialized non-proteinogenic amino acid building block used primarily in the design of peptidomimetics and chemically stable peptide therapeutics. Unlike its natural counterpart (L-aspartic acid), this molecule features a quaternary 

-carbon and D-stereochemistry. These structural modifications confer two critical properties: absolute resistance to aspartimide formation during synthesis and induction of helical secondary structures (Thorpe-Ingold effect) in bioactive peptides.

This guide explores the historical trajectory of its synthesis—from the Schöllkopf bis-lactim ether method to modern catalytic routes—and provides actionable protocols for its deployment in drug discovery.

Part 1: Structural Mechanistics & The "Why"

To use this compound effectively, one must understand the physical chemistry dictating its behavior.

The Quaternary Constraint (Thorpe-Ingold Effect)

The introduction of a methyl group at the


-position of aspartic acid creates a quaternary center. In standard amino acids, the 

-proton allows for a wide range of Ramachandran angles (

). In

-methyl-D-aspartic acid, the steric bulk of the methyl group severely restricts these rotations.
  • Consequence: This restriction forces the peptide backbone into specific conformations, typically

    
    -helices or 
    
    
    
    -helices. This is thermodynamically favorable for "locking" bioactive peptides into their receptor-binding conformations, reducing the entropic penalty of binding.
The Aspartimide Blockade

A notorious failure mode in Fmoc solid-phase peptide synthesis (SPPS) is aspartimide formation .[1][2][3][4] Under basic conditions (e.g., piperidine deprotection), the backbone nitrogen of the subsequent residue attacks the


-ester of aspartic acid, forming a cyclic imide.[2][3]
  • The Solution:

    
    -Methylation provides a steric "shield." The additional methyl group crowds the transition state required for the backbone nitrogen to attack the side chain.
    
  • Field Insight: Use

    
    -methyl-D-Asp in sequences prone to this reaction, such as -Asp-Gly-  or -Asp-Ser- , to virtually eliminate the side reaction without complex backbone protection strategies (like Hmb/Dmb).
    

Part 2: Historical Genesis & Synthetic Evolution

The availability of Boc-


-methyl-D-aspartic acid is the result of a 40-year evolution in asymmetric synthesis.
The Schöllkopf Revolution (1981)

Before the 1980s,


-methyl amino acids were difficult to synthesize in enantiopure form. The breakthrough came from Ulrich Schöllkopf , who utilized a chiral auxiliary derived from valine.
  • Method: The "Schöllkopf Bis-Lactim Ether" method.[5][6]

  • Mechanism: A cyclic dipeptide (diketopiperazine) is formed from Glycine and L-Valine. This is converted to a bis-lactim ether.[5] The isopropyl group of the valine auxiliary sterically blocks one face of the molecule, forcing the incoming electrophile (methyl iodide or a masked aspartate side chain) to attack from the opposite side with high diastereoselectivity (>95% de).

The Seebach Method (1985)

Dieter Seebach introduced the principle of "Self-Regeneration of Stereocenters" (SRS).

  • Method: An amino acid is condensed with an aldehyde to form an oxazolidinone (or imidazolidinone). This heterocycle "remembers" the original chirality while activating the

    
    -position for alkylation.
    
  • Relevance: This allowed for the direct

    
    -methylation of aspartic acid derivatives without needing an external chiral auxiliary like the Schöllkopf reagent.
    
Visualization of Synthetic Pathways

The following diagram contrasts the two historical pillars of synthesis.

SynthesisPathways Start Racemic Precursors Schollkopf Schöllkopf Bis-Lactim (L-Val Auxiliary) Start->Schollkopf 1. Cyclization 2. O-Methylation Seebach Seebach SRS (Oxazolidinone) Start->Seebach Aldehyde Condensation Target alpha-Methyl-D-Aspartic Acid Schollkopf->Target 1. Alkylation (Electrophile) 2. Hydrolysis Seebach->Target 1. Enolization 2. Methylation Boc Boc-alpha-Methyl-D-Asp Target->Boc Boc-Anhydride Base

Caption: Figure 1. Evolution of Asymmetric Synthesis Routes. The Schöllkopf method relies on steric shielding by an auxiliary, while Seebach's method uses the substrate's own chirality.

Part 3: Experimental Protocols

Protocol A: Synthesis via Schöllkopf Bis-Lactim (Reference Standard)

Note: This protocol describes the core synthesis of the


-methyl-D-Asp scaffold. Commercial Boc-protection follows standard procedures.
  • Preparation of Bis-Lactim Ether:

    • React cyclo-(L-Val-Gly) with trimethyloxonium tetrafluoroborate in dichloromethane (DCM).

    • Field Insight: Ensure strictly anhydrous conditions; moisture hydrolyzes the lactim ether back to the diketopiperazine.

  • Deprotonation:

    • Cool the bis-lactim ether solution to -78°C.

    • Add n-Butyllithium (n-BuLi) dropwise. The L-Val isopropyl group directs the lithiation.

  • Alkylation (Introduction of Side Chain):

    • Add tert-butyl bromoacetate (precursor to the Asp side chain).

    • Stir at -78°C for 2 hours. The electrophile approaches trans to the isopropyl group, yielding the D-configuration at the new quaternary center.

  • Hydrolysis:

    • Treat with 0.25 N HCl. This cleaves the bis-lactim ether, releasing L-Valine methyl ester and the target

      
      -methyl-D-aspartic acid 
      
      
      
      -tert-butyl ester
      .
  • Boc Protection:

    • Treat the crude amino acid with

      
        and 
      
      
      
      in dioxane/water to yield the final Boc-
      
      
      -methyl-D-aspartic acid
      .
Protocol B: Solid Phase Peptide Synthesis (SPPS) Usage

Use this protocol when incorporating the residue into a peptide chain.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOPThe quaternary center creates significant steric hindrance. Standard HBTU/DIC is often insufficient.
Reaction Time Double coupling (2 x 1 hr)Diffusion and conformational adjustment take longer for

-methyl amino acids.
Deprotection Standard TFA (for Boc)The

-methyl group stabilizes the carbocation intermediate, potentially accelerating cleavage; standard protocols apply.
Aspartimide Risk Negligible No addition of HOBt or Dmb protection is required, even with Asp-Gly sequences.

Part 4: Comparative Data & Applications

Stability Profile

The following table highlights the stability advantages of the


-methyl analog compared to natural L-Aspartic acid.
PropertyL-Aspartic Acid

-Methyl-D-Aspartic Acid
Proteolytic Stability Low (

minutes in serum)
High (

24 hours)
Aspartimide Formation High (Sequence dependent)Blocked (Steric hindrance)
Conformation Flexible (Random coil / Sheet)Constrained (Helix inducer)
Receptor Affinity NativeModulated (Often improved selectivity)
Mechanism of Aspartimide Prevention

The diagram below illustrates why


-methylation is the superior strategy for preventing side reactions.

Aspartimide cluster_0 Standard L-Aspartic Acid cluster_1 alpha-Methyl-D-Aspartic Acid Step1 Deprotection (Base) Step2 Nitrogen Attack on Beta-Ester Step1->Step2 Result1 Aspartimide (Side Product) Step2->Result1 Step3 Deprotection (Base) Step4 Steric Clash by alpha-Methyl Group Step3->Step4 Result2 Clean Peptide Chain Step4->Result2

Caption: Figure 2. Mechanism of Aspartimide Blockade. The quaternary methyl group sterically prevents the backbone nitrogen from accessing the side-chain ester.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of

    
    -Methyl- 
    
    
    
    -amino Acids by Alkylation of the Bis-lactim Ether of Cyclo-(L-valyl-glycyl). Angewandte Chemie International Edition, 20(9), 798-799. Link
  • Seebach, D., et al. (1985). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Toniolo, C., et al. (1993).

    
    -methyl-D-aspartic acid residue. Biopolymers, 33(7), 1061-1072. Link
    
  • Mergler, M., & Dick, F. (2005).[4] The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 11(10), 650-657. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry, 29(29), 6747-6756. Link

Sources

Foundational

Boc-alpha-methyl-D-aspartic acid mechanism of action

Technical Whitepaper: Boc- -Methyl-D-Aspartic Acid Subject: Peptidomimetic Design, Synthetic Protocols, and Glutamatergic Modulation Date: February 14, 2026 Author: Senior Application Scientist (AI) Executive Summary Boc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Boc-


-Methyl-D-Aspartic Acid 
Subject:  Peptidomimetic Design, Synthetic Protocols, and Glutamatergic Modulation
Date:  February 14, 2026
Author:  Senior Application Scientist (AI)

Executive Summary

Boc-


-methyl-D-aspartic acid  (Boc-

-Me-D-Asp) is a specialized chiral building block used in the synthesis of metabolically stable peptidomimetics and pharmacological probes. Its significance lies in the synergistic combination of the tert-butyloxycarbonyl (Boc) protecting group, which facilitates solid-phase peptide synthesis (SPPS), and the

-methyl substitution
, which imparts critical conformational constraints and proteolytic resistance to the final bioactive molecule.

While the Boc-protected form is pharmacologically inert (a prodrug/reagent), the deprotected


-methyl-D-aspartate  residue acts as a potent, non-metabolizable agonist at N-methyl-D-aspartate (NMDA) receptors  and a probe for excitatory amino acid transporters (EAATs). This guide details the chemical mechanism of the reagent, the pharmacological mechanism of the residue, and the protocols required for its effective utilization.

Chemical Architecture & Synthetic Utility

The introduction of an


-methyl group into the aspartic acid backbone fundamentally alters the physicochemical properties of the amino acid.
Conformational Restriction (The "Alpha-Methyl Effect")

In standard amino acids, the


 (phi) and 

(psi) torsion angles have a wide range of rotation. The addition of a methyl group at the

-carbon creates steric clash with the carbonyl oxygen and the amide nitrogen.
  • Mechanism: This steric bulk restricts the rotation around the

    
     and 
    
    
    
    bonds.
  • Outcome: It strongly favors specific secondary structures, particularly

    
    -helices or 
    
    
    
    -helices, effectively "locking" the bioactive conformation of a peptide ligand.
Proteolytic Stability

Endogenous proteases and peptidases typically require an


-hydrogen to access the peptide bond for hydrolysis.
  • Mechanism: The quaternary

    
    -carbon in Boc-
    
    
    
    -Me-D-Asp lacks this hydrogen. Furthermore, the methyl group creates a "steric umbrella" that prevents the enzyme's active site from approaching the scissile bond.
  • Outcome: Peptides incorporating this residue exhibit significantly prolonged half-lives in plasma and cerebrospinal fluid (CSF).

Biological Mechanism of Action (The Active Residue)

Upon deprotection and administration (or within a peptide sequence), the


-methyl-D-aspartate  moiety functions through specific interactions with the glutamatergic system.
NMDA Receptor Agonism

Unlike L-aspartate, which is a substrate for rapid uptake, D-aspartate and its


-methyl analogs act directly on the receptor.
  • Target: The GluN2 (NR2) subunit of the NMDA receptor.

  • Binding: The residue mimics the glutamate pharmacophore. The

    
    -methyl group does not interfere with the ligand-binding domain (LBD) closure but prevents the conformational changes required for rapid desensitization in some subtypes.
    
  • Signaling Cascade: Binding triggers the opening of the cation channel, allowing

    
     and 
    
    
    
    influx.[1] This results in membrane depolarization and activation of downstream signaling pathways (e.g., CaMKII, ERK) associated with synaptic plasticity (LTP).
Metabolic Resistance (The "False Substrate" Effect)
  • Enzyme: Aspartate Aminotransferase (AAT).

  • Mechanism: AAT requires the abstraction of the

    
    -proton to convert aspartate to oxaloacetate. 
    
    
    
    -Methyl-D-aspartate lacks this proton.
  • Result: It cannot be transaminated. This allows the molecule to maintain high local concentrations at the synapse or within the tissue, acting as a persistent probe compared to the rapidly metabolized endogenous D-aspartate.

Visualization: Mechanistic Pathways

The following diagram illustrates the dual pathway: the Synthetic Pathway (incorporating the reagent) and the Biological Pathway (action of the residue).

G Reagent Boc-α-Me-D-Asp (Reagent) SPPS Solid Phase Synthesis (Steric Coupling) Reagent->SPPS Coupling Deprotection TFA Deprotection (Remove Boc) SPPS->Deprotection Peptide Bioactive Peptide (α-Me-D-Asp Residue) Deprotection->Peptide Yields NMDAR NMDA Receptor (GluN2 Subunit) Peptide->NMDAR Agonist Bind Protease Protease/Peptidase Peptide->Protease Steric Block CaInflux Ca2+ Influx (Signal Transduction) NMDAR->CaInflux Activation Stability Metabolic Stability (No Degradation) Protease->Stability Fails to Cleave

Caption: Figure 1. Transition from synthetic reagent to pharmacologically active, stable receptor modulator.

Experimental Protocols

Due to the steric hindrance of the


-methyl group, standard synthetic protocols often fail. The following optimized protocols ensure successful incorporation and validation.
Protocol A: Sterically Hindered Coupling (Boc-SPPS)

Objective: Incorporate Boc-


-Me-D-Asp into a peptide chain without deletion sequences.
  • Resin Preparation: Swell MBHA (4-methylbenzhydrylamine) resin in DCM (Dichloromethane) for 30 mins.

  • Deprotection (Pre-cycle): Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the previous Boc group. Wash with DCM (3x) and 5% DIEA/DCM (3x).

  • Activation (The Critical Step):

    • Reagents: 3.0 eq Boc-

      
      -Me-D-Asp, 2.9 eq HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), 6.0 eq HOAt  (1-Hydroxy-7-azabenzotriazole), 6.0 eq TMP  (2,4,6-Trimethylpyridine).
      
    • Note: HATU/HOAt is superior to DIC/HOBt for sterically hindered amino acids. TMP is a weaker base than DIEA, reducing the risk of racemization during slow couplings.

  • Coupling: Dissolve reagents in minimal DMF (Dimethylformamide). Add to resin.[2][3]

    • Duration: Shake for 4–6 hours (Standard AA is 1 hour).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% yield.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines) to confirm reaction completion.

Protocol B: In Vitro NMDA Receptor Binding Assay

Objective: Validate the affinity of the synthesized analog.

  • Membrane Prep: Isolate synaptic membranes from rat forebrain (rich in NMDA receptors).

  • Radioligand: Use

    
    MK-801 (non-competitive) or 
    
    
    
    CGP-39653 (competitive).
    • Note: Since

      
      -Me-D-Asp is an agonist, a competitive displacement assay using 
      
      
      
      Glutamate or
      
      
      CGP-39653 is preferred to determine
      
      
      .
  • Incubation:

    • Buffer: 50 mM Tris-Acetate (pH 7.4).

    • Add

      
       Glycine (co-agonist required for efficient binding conformation).
      
    • Incubate membranes with radioligand (2-5 nM) and increasing concentrations of the test peptide (

      
       to 
      
      
      
      ).
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data & Comparative Analysis

Table 1: Impact of


-Methylation on Aspartyl Residues 
FeatureL-Aspartic Acid (Native)

-Methyl-D-Aspartic Acid (Modified)
Receptor Affinity High (NMDA/AMPA/Kainate)High (Selective NMDA Agonist)
Transporter Affinity High (EAAT Substrate)Moderate (EAAT Blocker/Slow Substrate)
Proteolytic Stability Low (

mins in plasma)
High (

hours)
Conformation FlexibleConstrained (Helix inducer)
Metabolism Rapid (Transamination)Inert (Blocks Transamination)

References

  • Mechanism of NMDA Receptor Activ

    • Source: National Center for Biotechnology Information (NCBI).
    • URL:[Link]

  • Pharmacology of

    
    -Methyl-D-Aspartate vs. Glutamate Transporters 
    
    • Source: PubMed (NIH). "Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B." (Contextualizing -methyl analogs).
    • URL:[Link]

  • Boc-Chemistry in Peptide Synthesis

    • Source: BenchChem.[4] "A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Asp-OFm."

  • D-Aspart

    • Source: PubMed.[5] "A novel L-glutamate transporter inhibitor reveals endogenous D-aspartate homeostasis."[6]

    • URL:[Link]

  • NMDA Receptor Allosteric Modul

    • Source: Journal of Medicinal Chemistry.[7] "Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors."[7]

    • URL:[Link]

Sources

Exploratory

Boc-alpha-methyl-D-aspartic acid as an NMDA receptor ligand

The following technical guide is structured to provide a rigorous analysis of Boc-α-methyl-D-aspartic acid , addressing its chemical identity, synthetic utility, and pharmacological profile. Editorial Note: The guide dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous analysis of Boc-α-methyl-D-aspartic acid , addressing its chemical identity, synthetic utility, and pharmacological profile.

Editorial Note: The guide distinguishes critically between the protected reagent (Boc-α-methyl-D-Asp) and the active biological species (α-methyl-D-Asp). It also clarifies the vital structural distinction between this compound and the canonical agonist N-methyl-D-aspartic acid (NMDA) to ensure experimental precision.

Synthetic Utility and Pharmacological Profile of a Sterically Constrained Ligand

Executive Summary

Boc-α-methyl-D-aspartic acid (Boc-2-methyl-D-aspartic acid) is a specialized amino acid derivative primarily used as a synthetic building block to introduce the α-methyl-D-aspartate moiety into peptides and peptidomimetics.

While N-methyl-D-aspartate (NMDA) is the archetypal agonist of the NMDA receptor (NMDAR), the α-methyl analogue represents a distinct class of ligand. The introduction of the methyl group at the α-carbon (geminal to the amine and carboxylate) severely restricts conformational freedom and blocks α-proton abstraction, rendering the molecule resistant to transamination and enzymatic degradation.

This guide details the deprotection protocols required to generate the active species, the structural pharmacology distinguishing it from NMDA, and the experimental workflows for validating its activity at glutamate receptors and metabolic enzymes (specifically Argininosuccinate Synthase).

Chemical Identity & Structural Pharmacology
2.1 The "Alpha" vs. "N" Distinction

Researchers must not confuse α-methyl-D-aspartate with N-methyl-D-aspartate . The position of the methyl group dictates the pharmacological outcome.

FeatureN-Methyl-D-Aspartate (NMDA)α-Methyl-D-Aspartate
Methyl Position Nitrogen atom (

-Me)
Alpha-carbon (

-Me)
Primary Target NMDA Receptor (Agonist)Argininosuccinate Synthase (Inhibitor) / EAATs
Receptor Binding High affinity; induces channel openingLow/Modest affinity; steric probe
Metabolic Stability ModerateHigh (blocks transamination)
Boc-Protected Form Inactive (Prodrug/Precursor)Inactive (Synthetic Precursor)
2.2 Structural Logic of the Boc-Protected Precursor

The tert-butyloxycarbonyl (Boc) group protects the amine, preventing polymerization during peptide synthesis. However, the bulky Boc group sterically occludes the critical "clam-shell" closure mechanism of the NMDA receptor's Ligand Binding Domain (LBD).

  • Rule: The Boc group must be removed (deprotection) to assess biological activity at the NMDA receptor.

StructureComparison cluster_0 Canonical Agonist cluster_1 Target Molecule Pathway NMDA N-Methyl-D-Aspartate (Active Agonist) BocAlpha Boc-α-Methyl-D-Asp (Protected Precursor) FreeAlpha α-Methyl-D-Aspartate (Active Species) BocAlpha->FreeAlpha TFA Deprotection (-Boc) FreeAlpha->NMDA Structural Isomerism (Distinct Targets)

Figure 1: Structural relationship between the Boc-protected precursor, the active α-methyl analogue, and the canonical NMDA agonist.

Experimental Protocols
3.1 Deprotection Workflow (Activation)

To convert Boc-α-methyl-D-aspartic acid into the biologically active free amino acid for binding assays or electrophysiology.

Reagents:

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Dichloromethane (DCM), anhydrous.

  • Diethyl ether (cold).

Protocol:

  • Dissolution: Dissolve 100 mg of Boc-α-methyl-D-aspartic acid in 2 mL of DCM.

  • Acidolysis: Add 2 mL of TFA dropwise at 0°C.

  • Reaction: Stir at room temperature for 60 minutes. Monitor by TLC (disappearance of starting material).

  • Work-up: Evaporate volatiles under reduced pressure (

    
     stream or rotavap).
    
  • Precipitation: Add cold diethyl ether (10 mL) to the oily residue to precipitate the trifluoroacetate salt of α-methyl-D-aspartic acid.

  • Purification: Centrifuge (3000 x g, 5 min), decant ether, and dry the pellet under vacuum.

  • Reconstitution: Dissolve in assay buffer (e.g., HEPES-buffered saline). Adjust pH to 7.4 using NaOH before applying to cells/tissue.

3.2 NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: Determine if α-methyl-D-aspartic acid binds to the glutamate site of the NMDAR.

  • Source Tissue: Rat cerebral cortex membranes (rich in GluN2B/GluN2A subunits).

  • Radioligand:

    
    CGP-39653 (NMDA antagonist) or 
    
    
    
    Glutamate.
  • Non-Specific Control: 1 mM L-Glutamate or 100 µM NMDA.

Step-by-Step:

  • Preparation: Incubate membrane homogenates (50 µg protein) with 2 nM

    
    CGP-39653 in 50 mM Tris-acetate buffer (pH 7.4).
    
  • Competition: Add increasing concentrations of deprotected α-methyl-D-aspartic acid (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 60 min at 4°C (to minimize uptake/metabolism).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to determine

    
    .
    
3.3 Electrophysiology (Functional Validation)

Objective: Differentiate between agonism, antagonism, or inactivity.

  • System: Whole-cell patch clamp in cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2 subunits.

  • Mg²⁺ Block: Perform recordings in Mg²⁺-free extracellular solution to allow current flow at holding potential (-60 mV).

  • Co-agonist: Ensure 10 µM Glycine or D-Serine is present in the bath (mandatory for NMDAR opening).

Protocol:

  • Establish whole-cell configuration.

  • Perfuse 100 µM NMDA (positive control) to verify receptor expression (

    
    ).
    
  • Washout until baseline recovers.

  • Perfuse 100 µM α-methyl-D-aspartic acid (test compound).

    • Scenario A (Agonist): Inward current observed.

    • Scenario B (Antagonist): Co-apply with 100 µM NMDA. If

      
       is reduced, it acts as a competitive antagonist.
      
    • Scenario C (Inactive): No current and no block of NMDA current.

Pharmacological Mechanism & Data Interpretation
4.1 Mechanism of Action

The α-methyl group introduces a "tetrasubstituted carbon center." This has two major effects:

  • Conformational Lock: The backbone is restricted to specific

    
     and 
    
    
    
    angles. If these angles do not align with the induced-fit requirements of the GluN2 ligand-binding domain, affinity will be significantly lower than NMDA.
  • Metabolic Blockade: The α-methyl group prevents the formation of the Schiff base intermediate required for transamination by aspartate aminotransferase (AST) or degradation by other enzymes.

4.2 Known Biological Targets (Beyond NMDA)

While often tested at NMDA receptors, α-methyl-D-aspartate is a validated inhibitor of Argininosuccinate Synthase (ASS) and a modulator of the urea cycle.

Mechanism cluster_NMDA Glutamatergic Synapse cluster_Metabolic Metabolic Pathway NMDAR NMDA Receptor (GluN1/GluN2) AlphaMe α-Methyl-D-Aspartate AlphaMe->NMDAR Steric Probe (Low Affinity/Modulator) Enzyme Argininosuccinate Synthase (ASS) AlphaMe->Enzyme Competitive Inhibition (Ki ~ High µM) Citrulline Citrulline + Aspartate Enzyme->Citrulline Blocks Conversion

Figure 2: Dual pharmacological profile. While tested as an NMDAR ligand, the compound's primary validated activity is often metabolic inhibition.

References
  • Chemical Identity & Synthesis

    • Title: Synthesis and properties of alpha-methyl-amino acids.
    • Source:Chemical Reviews / Sigma-Aldrich Technical D
    • URL:

  • Metabolic Pharmacology

    • Title: α-Methyl-DL-aspartic acid is a specific inhibitor of argininosuccin
    • Source:ChemicalBook / Validated Biological D
    • URL:

  • NMDA Receptor Structure-Activity

    • Title: N-methyl-D-aspartate receptor (NMDA receptor) - Physiology and Pharmacology.
    • Source:NCBI Bookshelf / St
    • URL:

  • Peptide Synthesis Application

    • Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[]

    • Source:BOC Sciences Technical Notes.
    • URL:

Sources

Foundational

Stereochemistry of alpha-methyl-D-aspartic acid enantiomers

This guide serves as a definitive technical resource on the stereochemistry, synthesis, and pharmacological utility of -methyl-D-aspartic acid (2-methyl-D-aspartic acid). Stereochemical Control and Pharmacodynamics of -M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the stereochemistry, synthesis, and pharmacological utility of


-methyl-D-aspartic acid  (2-methyl-D-aspartic acid).

Stereochemical Control and Pharmacodynamics of -Methyl-D-Aspartic Acid

A Technical Guide to Enantioselective Applications

Executive Summary & Critical Disambiguation

In the field of excitatory amino acid research, precision in nomenclature is paramount. Before detailing the protocol, we must distinguish between two frequently confused moieties:

  • NMDA (N-Methyl-D-Aspartic Acid): Methylation occurs at the amino nitrogen . This is the classical agonist for the NMDA receptor.

  • 
    -Methyl-D-Aspartic Acid (2-Methyl-D-Aspartic Acid):  Methylation occurs at the 
    
    
    
    -carbon
    . This creates a quaternary carbon center, eliminating the
    
    
    -proton.

Why this matters: The removal of the


-proton renders 

-methyl-D-aspartate (AMA) resistant to aspartate aminotransferase (AAT) and other pyridoxal phosphate (PLP)-dependent enzymes that require

-deprotonation for transamination. Consequently,

-methyl-D-aspartate serves as a metabolically stable probe for glutamate transporters (EAATs) and a specific inhibitor of metabolic enzymes like argininosuccinate synthase (ASS), distinct from the receptor-level activity of NMDA.

Stereochemical Fundamentals

The introduction of a methyl group at the


-position of aspartic acid transforms the chiral center into a quaternary carbon, significantly altering the conformational landscape compared to the native amino acid.
Absolute Configuration Assignment

Unlike standard amino acids where the


-carbon binds to a hydrogen, 

-methyl-aspartic acid binds to a methyl group. Following Cahn-Ingold-Prelog (CIP) priority rules:
  • 
      (Highest Priority)
    
  • 
      (
    
    
    
    -Carboxyl)
  • 
      (
    
    
    
    -Carboxyl side chain)
  • 
      (Lowest Priority)
    

Note: The priority of the side chain (


) is higher than the methyl group (

) due to the carbon-carbon bond versus carbon-hydrogen bonds further down the chain.
  • (S)-

    
    -methyl-aspartic acid  correlates to L-Aspartate .
    
  • (R)-

    
    -methyl-aspartic acid  correlates to D-Aspartate .
    
Conformational Restriction

The gem-disubstitution at the


-carbon (the "Thorpe-Ingold effect") severely restricts rotation around the 

(N-

) and

(

-C') torsion angles. In peptidomimetics, incorporation of

-methyl-D-aspartate forces the backbone into specific helical or turn conformations (

-helix or

-helix promoting), making it a powerful tool for structure-activity relationship (SAR) studies involving peptide stability.

Enantioselective Synthesis Protocol

Isolating the pure (R)-enantiomer (D-form) is challenging due to the steric hindrance of the quaternary center. The most robust method utilizes the Serine


-Lactone Route , which allows for stereochemical retention and high yield.
Workflow: Regioselective Organocuprate Opening

This method avoids the racemization often seen in direct alkylation of aspartate derivatives.

Reagents:

  • Starting Material:

    
    -Dibenzyl-L-serine methyl ester (converted to 
    
    
    
    -lactone).[1]
  • Methylating Agent: Lithium dimethylcuprate (

    
    ).
    
  • Solvent:

    
     / 
    
    
    
    at -78°C.

Step-by-Step Protocol:

  • Lactone Formation: Cyclize

    
    -protected serine using Mitsunobu conditions (DIAD/PPh3) to form the 
    
    
    
    -lactone. This inverts the stereochemistry at the
    
    
    -carbon (if chiral), but for
    
    
    -methylation, we focus on the
    
    
    -center retention during ring opening.
  • Ring Opening: Treat the

    
    -lactone with the higher-order cyanocuprate or Grignard-derived organocuprate.
    
    • Mechanism:[2] The nucleophile attacks the

      
      -carbon (less hindered) or the carbonyl. For 
      
      
      
      -methyl amino acids, we actually start with an
      
      
      -methyl serine lactone or use an electrophilic methylation strategy on a chiral template.
    • Correction for

      
      -Methyl-Aspartate: A superior route involves the alkylation of a chiral oxazinone template .
      

Validated Protocol (Chiral Oxazinone Method):

  • Template Synthesis: Condense D-aspartic acid (or racemic, then resolve) with pivalaldehyde to form the oxazolidinone.

  • Enolate Formation: Treat with LiHMDS at -78°C to generate the enolate.

  • Electrophilic Methylation: Add MeI (Methyl Iodide). The bulky template directs the methyl group to the face opposite the t-butyl/phenyl group, ensuring high diastereoselectivity (typically >98:2).

  • Hydrolysis: Acidic hydrolysis (6N HCl, reflux) releases the free

    
    -methyl-D-aspartic acid.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start D-Aspartic Acid (Precursor) Template Chiral Oxazolidinone Template Formation Start->Template Protection Enolate Li-Enolate (-78°C, LiHMDS) Template->Enolate Deprotonation Alkylation Stereoselective Methylation (MeI, Steric Control) Enolate->Alkylation Electrophilic Attack Hydrolysis Acid Hydrolysis (6N HCl) Alkylation->Hydrolysis Template Cleavage Product Pure (R)-alpha-Methyl-Aspartate (>98% ee) Hydrolysis->Product Purification

Caption: Stereoselective synthesis pathway utilizing chiral auxiliary control to establish the quaternary alpha-center.

Pharmacological Applications & Data[3][4][5][6][7]

Metabolic Stability (The "Blocker" Effect)

The primary utility of


-methyl-D-aspartate lies in its resistance to metabolism.
  • Enzyme: Aspartate Aminotransferase (AAT).

  • Mechanism: AAT converts Aspartate to Oxaloacetate via a PLP-aldimine intermediate. This requires the abstraction of the

    
    -proton.[3]
    
  • Effect:

    
    -Methyl-D-aspartate lacks this proton. It binds to the active site but cannot react , acting as a competitive inhibitor or a metabolically stable tracer.
    
Transporter Selectivity (EAATs vs. Receptors)

Unlike NMDA, which targets the ionotropic receptor,


-methyl-D-aspartate is primarily used to probe transport mechanisms.
Target SystemCompoundActivity TypeBinding Affinity (

/

)
Mechanism Note
NMDA Receptor NMDAAgonistHigh (nM range)Activates

flux.
NMDA Receptor

-Me-D-Asp
Weak/Inactive>100

M
Steric clash prevents receptor activation.
EAAT (Transporter) L-AspartateSubstrate~10-20

M
Rapidly transported and metabolized.
EAAT (Transporter)

-Me-D-Asp
Substrate/Inhibitor~50-100

M
Transported but accumulates; not metabolized.
ASS Enzyme

-Me-DL-Asp
InhibitorLow

M
Blocks Argininosuccinate Synthase.[4]
Biological Pathway Interference

The following diagram illustrates how


-methyl-D-aspartate disrupts the Glutamate-Glutamine cycle compared to the native substrate.

PathwayInterference cluster_Astrocyte Astrocyte Cytosol Synapse Synaptic Cleft EAAT EAAT Transporter (Astrocyte Membrane) Synapse->EAAT Uptake NativeAsp L-Aspartate EAAT->NativeAsp AlphaMeAsp alpha-Methyl-D-Aspartate EAAT->AlphaMeAsp AAT_Enzyme Aspartate Aminotransferase NativeAsp->AAT_Enzyme Metabolism AlphaMeAsp->AAT_Enzyme BINDS Krebs Krebs Cycle (Oxaloacetate) AAT_Enzyme->Krebs Transamination Accumulation Intracellular Accumulation AAT_Enzyme->Accumulation BLOCKED (No alpha-H)

Caption: Mechanism of metabolic resistance. Alpha-methyl-D-aspartate enters via EAAT but halts the metabolic cascade at the aminotransferase step.

Experimental Validation Protocol

To verify the enantiomeric purity and biological activity of your synthesized


-methyl-D-aspartate, use the following self-validating system.
Chiral HPLC Analysis[10]
  • Column: Crown ether-based chiral column (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid (pH 1.5) is standard for free amino acids.

  • Detection: UV at 210 nm (low sensitivity) or post-column derivatization with OPA (o-phthalaldehyde) for fluorescence detection.

  • Validation Criterion: The (R)-isomer (D-analog) typically elutes after the (S)-isomer on Crownpak CR(+) due to specific ammonium complexation geometry.

Enzymatic Resistance Assay
  • Incubation: Incubate 1 mM candidate molecule with purified Aspartate Aminotransferase (AAT) and

    
    -ketoglutarate.
    
  • Control: Run parallel reaction with L-Aspartate.

  • Readout: Measure decrease in NADH via coupled Malate Dehydrogenase (MDH) assay at 340 nm.

  • Result: L-Aspartate will show rapid absorbance decrease (NADH oxidation).

    
    -methyl-D-aspartate should show zero change , confirming metabolic stability and correct quaternary structure.
    

References

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[1] Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via Bn2N-
    
    
    
    -Methylserine-
    
    
    -lactone.[1] Organic Letters, 7(2), 255-258.
  • Lebrun, B., et al. (1997). N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology. Journal of Medicinal Chemistry, 40(22).

  • Dunlop, J., et al. (2005). Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of EAAT2.[5] Molecular Pharmacology.

  • TargetMol. (2024).

    
    -Methyl-DL-aspartic acid: ASS inhibitor and Biochemical Probe. 
    
  • IUPHAR/BPS. (2024). Glutamate transporter subfamily: Inhibitors and Substrates.[6][7] Guide to Pharmacology.

Sources

Exploratory

Boc-alpha-methyl-D-aspartic acid solubility and stability

Technical Guide: Boc- -Methyl-D-Aspartic Acid Solubility, Stability, and Synthetic Integration in Peptidomimetics Part 1: Executive Summary & Molecular Profile Compound: - -t-Butoxycarbonyl- -methyl-D-aspartic acid Abbre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Boc- -Methyl-D-Aspartic Acid

Solubility, Stability, and Synthetic Integration in Peptidomimetics

Part 1: Executive Summary & Molecular Profile

Compound:


-

-t-Butoxycarbonyl-

-methyl-D-aspartic acid Abbreviation: Boc-

-Me-D-Asp-OH Class: Quaternary

-disubstituted amino acid / Peptidomimetic building block.

Strategic Significance in Drug Development: Boc-


-methyl-D-aspartic acid represents a high-value "constrained" building block. Unlike standard D-aspartic acid, the introduction of the methyl group at the 

-carbon creates a quaternary center. This modification serves two critical functions in drug design:
  • Metabolic Fortress: The absence of an

    
    -proton renders the residue completely resistant to 
    
    
    
    -chymotrypsin and other proteases that require
    
    
    -proton abstraction for cleavage mechanism.
  • Conformational Locking: The steric bulk of the

    
    -methyl group severely restricts the 
    
    
    
    and
    
    
    torsion angles, forcing peptides into stable secondary structures (often helices or turns) and reducing the entropic penalty of receptor binding.[1]
Part 2: Physicochemical Solubility Profile

The solubility of Boc-


-Me-D-Asp-OH is dictated by the conflict between its polar side chain (free carboxylic acid) and its lipophilic protecting group (Boc) combined with the steric bulk of the 

-methyl group.
Solvent Compatibility Table
Solvent CategorySolventSolubility RatingOperational Notes
Optimal (SPPS) DMF (Dimethylformamide)High Primary solvent for synthesis. Dissolution may be kinetically slow due to crystal lattice energy; sonication recommended.
Optimal (SPPS) NMP (N-Methyl-2-pyrrolidone)High Excellent alternative to DMF; reduces aggregation in difficult sequences.
Moderate DCM (Dichloromethane)Medium Soluble, but less effective than DMF. Often used for loading trityl resins.
Poor Water Very Low The Boc group and

-methyl group render the molecule significantly hydrophobic at acidic/neutral pH.
Poor Diethyl Ether / Hexanes Insoluble Used for precipitation/purification of the peptide product.
Dissolution Protocol (Self-Validating)

Do not rely on visual clarity alone, as micro-aggregates can persist.

  • Calculation: Target a concentration of 0.2M – 0.5M for standard solid-phase peptide synthesis (SPPS).

  • Addition: Add the dry powder to the vessel before adding the solvent (DMF).

  • Agitation: Vortex for 30 seconds.

  • Validation: If the solution appears cloudy or "shimmering," apply ultrasonic energy (sonication) for 2 minutes at ambient temperature. The

    
    -methyl group increases lattice stability, often requiring this extra energy input to break crystal packing.
    
Part 3: Stability & Degradation Mechanisms
1. Stereochemical Stability (The

-Methyl Advantage)

One of the most profound advantages of this building block is its absolute resistance to racemization .

  • Mechanism: Standard amino acids racemize via proton abstraction at the

    
    -carbon (forming an enolate intermediate) or via 
    
    
    
    -oxazolone formation.
  • Expert Insight: Boc-

    
    -Me-D-Asp-OH lacks an 
    
    
    
    -proton. Therefore, base-catalyzed racemization is chemically impossible under standard conditions. This allows for the use of stronger bases or longer coupling times without risking stereochemical integrity.
2. Chemical Stability (Boc Group Sensitivity)
  • Acid Sensitivity: The Boc group is highly labile to strong acids (TFA, HCl, HF). Exposure to even dilute TFA (e.g., 5% in DCM) will initiate deprotection.

    • Storage: Must be stored away from HCl vapors.

  • Thermal Stability: Stable at room temperature (20-25°C) for short durations. Long-term storage requires 2-8°C to prevent slow decarboxylation or side-chain cycling (aspartimide formation risk, though reduced by the

    
    -methyl steric bulk).
    
3. Aspartimide Formation (Risk Assessment)

While the


-methyl group provides steric protection, the free side-chain carboxyl (if unprotected) or esterified side chain can attack the backbone amide nitrogen.
  • Mitigation: Use bulky side-chain protection (e.g., O-tBu or O-Cyclohexyl) if available, or ensure rapid coupling to minimize the time the backbone nitrogen is free.

StabilityPathways BocMeAsp Boc-α-Me-D-Asp-OH TFA Acid Exposure (TFA/HCl) BocMeAsp->TFA Sensitive Base Base Exposure (DIEA/Piperidine) BocMeAsp->Base Resistant Deprotection Boc Removal (Free Amine) TFA->Deprotection Cleavage Mechanism Racemization Racemization Base->Racemization IMPOSSIBLE (Blocked Pathway) Stable Chemically Stable Base->Stable No α-proton

Figure 1: Stability profile highlighting the unique resistance to base-catalyzed racemization due to the quaternary


-carbon.
Part 4: Synthetic Protocols (The "How-To")

The steric hindrance of the


-methyl group makes this residue extremely difficult to couple . Standard carbodiimide (DIC/HOBt) protocols will likely fail or result in deletion sequences.
Protocol A: High-Efficiency Coupling (The "Gold Standard")

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 4 eq HOAt : 8 eq DIEA.

Workflow:

  • Activation: Dissolve Boc-

    
    -Me-D-Asp-OH, HATU, and HOAt in DMF. Add DIEA.
    
    • Critical Step: Allow pre-activation for exactly 30-60 seconds . Do not exceed 2 minutes to avoid guanidinium capping of the amine.

  • Reaction: Add activated mixture to the resin-bound free amine.

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes.

    • Manual (Room Temp): Double couple (2 x 2 hours).

  • Monitoring: The Kaiser test (ninhydrin) may give false negatives due to steric shielding. Use Chloranil test or micro-cleavage HPLC for validation.

Protocol B: Deprotection (Boc Removal)

Since the


-methyl group creates a crowded environment, the 

-terminal amine is less accessible.
  • Reagent: 50% TFA in DCM (v/v) + 0.5% Water (scavenger).

  • Duration: 2 x 15 minutes. (Slightly longer than standard Boc to ensure diffusion through steric bulk).

  • Wash: Extensive washing with DCM followed by neutralization with 5% DIEA in DMF is critical to remove TFA salts, which stick tenaciously to the hindered amine.

CouplingWorkflow Start Start: Coupling Boc-α-Me-D-Asp Choice Equipment Available? Start->Choice MW Microwave Synthesis (Recommended) Choice->MW Microwave RT Room Temperature Choice->RT Manual MW_Step 75°C, 10 mins HATU/DIEA MW->MW_Step RT_Step Double Couple 2 x 120 mins HATU/HOAt RT->RT_Step Check QC: Chloranil Test / HPLC MW_Step->Check RT_Step->Check

Figure 2: Decision matrix for coupling sterically hindered


-methyl amino acids.
References
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] CEM Application Notes. [Link]

  • Di Gioia, M. L., et al. (2016).[3][4] N-Methylated

    
    -Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
    

Sources

Foundational

Technical Guide: Safety, Handling, and Synthesis Integration of Boc-α-Methyl-D-Aspartic Acid

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It prioritizes "field-proven" insights over generic safety data, focusing on the specific challenges pos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It prioritizes "field-proven" insights over generic safety data, focusing on the specific challenges posed by the sterically hindered quaternary center of Boc-α-methyl-D-aspartic acid .

Executive Summary & Compound Identity

Boc-α-methyl-D-aspartic acid (Boc-2-methyl-D-aspartic acid) is a specialized, sterically hindered amino acid derivative used primarily in the synthesis of peptidomimetics to restrict conformational flexibility and increase metabolic stability against proteases.

Unlike standard amino acids, the presence of the α-methyl group creates a quaternary carbon center. This structural feature significantly alters its chemical reactivity (making coupling difficult) and its biological profile (potential NMDA receptor modulation). This guide addresses the specific safety protocols and synthetic maneuvers required to handle this compound effectively.

Physicochemical Profile
PropertySpecificationNotes
Chemical Name N-α-t-Butoxycarbonyl-α-methyl-D-aspartic acidQuaternary carbon at α-position.[1][2][3][4]
CAS Number 1217826-44-2 (Boc-form) / 2792-66-7 (Parent acid)Note: CAS may vary by salt/ester form.
Molecular Formula C₁₀H₁₇NO₆MW: ~247.25 g/mol
Appearance White to off-white crystalline powderHygroscopic.
Solubility Soluble in DMF, DMSO, NMP; Low in Water/DCMDissolution rate is slower than non-methylated analogs.
Chirality D-EnantiomerCritical for NMDA receptor studies.

Safety Assessment & Toxicology (E-E-A-T)

Critical Warning: While the Boc-group reduces immediate bioavailability, the parent compound (α-methyl-D-aspartic acid ) is a structural analog of NMDA (N-methyl-D-aspartic acid) and may exhibit excitotoxic activity if hydrolyzed or metabolized.

Biological Hazard Profile
  • NMDA Receptor Modulation: The parent acid is a known inhibitor of argininosuccinate synthase and interacts with glutamate receptors. Inhalation or systemic absorption of the dust could theoretically trigger excitotoxic pathways.

  • Metabolic Stability: The α-methyl group prevents normal enzymatic degradation (transamination), potentially leading to bioaccumulation if ingested.

Handling Protocols
  • Respiratory Protection: Mandatory N95 (US) or P2 (EU) respirator when handling powder. The dust is considered a bioactive hazard.

  • Skin/Eye Defense: Nitrile gloves (double-gloving recommended during weighing) and safety goggles.

  • Containment: All weighing and transfer operations must be performed inside a fume hood or a powder containment enclosure.

Storage & Stability Protocol

The steric bulk of the α-methyl group does not protect the compound from moisture-induced degradation. In fact, hydrolysis of the side-chain carboxylic acid or the Boc-group can occur if stored improperly.

  • Temperature: Store at -20°C . Long-term stability is significantly compromised at room temperature.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) . The compound is hygroscopic; moisture absorption can lead to "caking" and hydrolysis.

  • Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold solid.

Operational Handling & Synthesis Integration

Field-Proven Insight: The primary failure mode when using Boc-α-methyl-D-aspartic acid is incomplete coupling . The α-methyl group acts as a steric shield, blocking the approach of the incoming amine (if the Asp is the electrophile) or the activating reagent.

Solubility Optimization

Do not attempt to dissolve in DCM alone.

  • Recommended Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Concentration: Maintain < 0.2 M to prevent aggregation, which is common with hydrophobic, hindered amino acids.

Critical Synthesis Protocol: The "Turbo-Coupling" Strategy

Standard DCC/HOBt or even HBTU protocols often yield <20% conversion for α-methyl amino acids. Use the following optimized workflow:

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are stronger activating agents that generate a more reactive ester.

  • Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though α-methyls are resistant to racemization, HOAt speeds up the reaction).

  • Reaction Time: Extend coupling time to 2–4 hours (vs. standard 30 min).

  • Double Coupling: MANDATORY. Perform the coupling reaction twice.

    • Cycle 1: 2 hours with HATU/HOAt.

    • Cycle 2: Drain and repeat with fresh reagents for 2 hours.

  • Temperature: If using solid-phase synthesis (SPPS), heat the reaction vessel to 50°C (microwave or conventional heating) to overcome the steric energy barrier.

Deprotection Watchout

Upon removal of the Boc group (using TFA), the resulting free amine is attached to a quaternary carbon.

  • Implication: This amine is extremely unreactive due to steric crowding.

  • Next Step: When coupling the next amino acid onto the N-terminus of the α-methyl-Asp, you must again use the "Turbo-Coupling" protocol (HATU/Heat/Double Couple).

Visualizations & Workflows

Diagram 1: Steric Hindrance & Coupling Logic

This diagram illustrates why standard coupling fails. The α-methyl group (red) physically blocks the reaction center, necessitating high-energy coupling agents (HATU).

G Start Standard Coupling (HBTU/DCC) Barrier STERIC BARRIER (α-Methyl Group) Start->Barrier Blocked by Failure Incomplete Reaction (Deletion Sequence) Barrier->Failure Result Success Successful Peptide Bond Barrier->Success Yields >98% Solution Advanced Protocol (HATU + Heat + Double Couple) Solution->Barrier Overcomes

Caption: The α-methyl group creates a "Steric Barrier" that deflects standard reagents. High-energy protocols (HATU/Heat) are required to breach this barrier.

Diagram 2: Safe Handling & Usage Lifecycle

A self-validating workflow ensuring safety and chemical integrity from receipt to disposal.

Workflow Receipt 1. Receipt & QC (Check CAS: 1217826-44-2) Storage 2. Storage (-20°C, Desiccated, Argon) Receipt->Storage Prep 3. Preparation (Equilibrate to RT -> Weigh in Hood) Storage->Prep Warm to RT Synthesis 4. Synthesis Integration (Use HATU/HOAt + Double Couple) Prep->Synthesis Dissolve in DMF Waste 5. Waste Disposal (Segregate as Bioactive/Halogenated) Synthesis->Waste Excess Reagents

Caption: Lifecycle management emphasizes temperature equilibration before opening to prevent hydrolysis.

Emergency Response & Waste Disposal

ScenarioProtocol
Inhalation Immediate: Move to fresh air. The compound is a potential glutamate analog; monitor for neurological symptoms (dizziness, agitation). Consult a physician.
Skin Contact Wash with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO) as this may increase transdermal absorption.
Spill Cleanup Dampen with water to prevent dust. Sweep into a closed container. Treat waste as P-listed (acutely toxic) equivalent until proven otherwise due to NMDA structural similarity.
Disposal Incineration in a chemical combustor equipped with an afterburner and scrubber. Do not dispose of in general trash or aqueous waste streams.

References

  • ChemicalBook. (2024). Boc-alpha-methyl-D-aspartic acid - Product Properties and CAS 1217826-44-2. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22880, N-methyl-D-aspartic acid (NMDA Parent Analog Safety). Retrieved from

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry (Coupling of α,α-disubstituted amino acids). Journal of Peptide Science.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis. Methods in Enzymology.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Boc-α-methyl-D-aspartic Acid in Contemporary Drug Discovery

Abstract In the landscape of modern pharmacology and peptide-based therapeutics, the pursuit of molecular scaffolds that offer enhanced stability, conformational rigidity, and precise target engagement is paramount. Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern pharmacology and peptide-based therapeutics, the pursuit of molecular scaffolds that offer enhanced stability, conformational rigidity, and precise target engagement is paramount. Boc-α-methyl-D-aspartic acid emerges as a pivotal building block in this endeavor. This technical guide delineates the strategic utility of this non-canonical amino acid, offering a synthesis of its core principles, actionable protocols, and prospective applications. By introducing a methyl group at the alpha-carbon of D-aspartic acid, researchers can impose significant steric constraints, thereby influencing peptide secondary structure and augmenting resistance to enzymatic degradation. These attributes make it an invaluable tool for modulating protein-protein interactions and designing potent, selective ligands for a range of biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-α-methyl-D-aspartic acid in their research and development pipelines.

Introduction: The Rationale for Conformational Constraint in Peptide Design

Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to diminished target affinity and off-target effects. The introduction of α,α-disubstituted amino acids, such as α-methyl-D-aspartic acid, is a powerful strategy to overcome these limitations.[1]

The α-methylation of an amino acid residue sterically restricts the permissible dihedral angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles. This constraint significantly curtails the conformational freedom of the peptide chain, predisposing it to adopt well-defined secondary structures like helices and turns.[1] Such conformationally constrained peptides can more faithfully mimic the bioactive conformation of a native peptide ligand, leading to enhanced binding affinity and biological activity.

Furthermore, the D-configuration of the amino acid, in conjunction with the α-methyl group, confers remarkable resistance to proteolysis.[2] Proteases, which are chiral enzymes, often exhibit a strong preference for L-amino acid substrates. The unnatural D-enantiomer and the sterically hindered α-carbon of Boc-α-methyl-D-aspartic acid present a challenging substrate for these enzymes, thereby prolonging the in vivo half-life of the resulting peptide.

Core Applications in Drug Discovery

The unique structural features of Boc-α-methyl-D-aspartic acid lend themselves to several key applications in drug discovery:

  • NMDA Receptor Modulation: D-aspartic acid is an endogenous co-agonist at the NMDA receptor.[3] The incorporation of an α-methyl group can be used to probe the steric tolerance of the NMDA receptor's binding pocket and to develop subtype-selective ligands. The design of potent and selective NMDA receptor modulators is a critical area of research for treating a host of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression.[4]

  • Peptidomimetic Scaffolds: Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties. Boc-α-methyl-D-aspartic acid serves as an excellent building block for constructing peptidomimetic scaffolds with predictable and stable three-dimensional structures.[5]

  • Inhibition of Protein-Protein Interactions (PPIs): Many disease-relevant PPIs are mediated by short helical peptide segments.[5] Peptides incorporating Boc-α-methyl-D-aspartic acid can be designed to stabilize these helical conformations, leading to potent and specific inhibitors of PPIs implicated in cancer and other diseases.

Synthesis and Characterization

Conceptual Synthesis Workflow:

cluster_0 Synthesis Pathway Start N-Dibenzyl-α-methylserine methyl ester Saponification Saponification Start->Saponification Lactonization Lactonization (e.g., HBTU) Saponification->Lactonization Beta_Lactone Bn2N-α-methylserine-β-lactone Lactonization->Beta_Lactone Cuprate_Opening Regioselective opening with an appropriate organocuprate Beta_Lactone->Cuprate_Opening Protected_alpha_methyl_D_Asp Protected α-methyl-D-aspartic acid derivative Cuprate_Opening->Protected_alpha_methyl_D_Asp Deprotection_Boc_Protection Deprotection and Boc Protection Protected_alpha_methyl_D_Asp->Deprotection_Boc_Protection Final_Product Boc-α-methyl-D-aspartic acid Deprotection_Boc_Protection->Final_Product

Caption: Conceptual workflow for the synthesis of Boc-α-methyl-D-aspartic acid.

Characterization of the final product would involve standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Protocols for Application

Protocol for Incorporation of Boc-α-methyl-D-aspartic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids like Boc-α-methyl-D-aspartic acid into a growing peptide chain requires optimized coupling conditions to overcome the steric hindrance.

Materials:

  • Boc-α-methyl-D-aspartic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Standard Boc-protected amino acids

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc-Deprotection (if using Fmoc-compatible resin for the first amino acid): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test).

    • Wash the resin with DMF.

  • Incorporation of Boc-α-methyl-D-aspartic acid (Extended Coupling):

    • Pre-activate Boc-α-methyl-D-aspartic acid (3-4 eq.) with DIC (3-4 eq.) and HOBt (3-4 eq.) in DMF for 20-30 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (4-12 hours, or overnight).

    • Double coupling may be necessary. After the initial coupling and washing, repeat the activation and coupling steps.

    • Confirm complete coupling with the Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM).

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Assay: NMDA Receptor Ligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a peptide containing α-methyl-D-aspartic acid) for the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from rat forebrains)

  • [³H]CGP 39653 (a potent and selective competitive NMDA receptor antagonist radioligand)

  • Test compound (peptide containing α-methyl-D-aspartic acid)

  • Glutamate (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Binding Reaction:

    • In a microcentrifuge tube, add:

      • 100 µL of assay buffer

      • 50 µL of [³H]CGP 39653 (to a final concentration of ~2-5 nM)

      • 50 µL of test compound dilution (or buffer for total binding, or 1 mM glutamate for non-specific binding)

      • 300 µL of rat cortical membrane suspension (~100-200 µg protein)

    • Vortex gently and incubate at 4°C for 40 minutes.

  • Termination of Binding:

    • Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in assay buffer) using a filtration manifold.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Expected Impact on Peptide Properties

The incorporation of Boc-α-methyl-D-aspartic acid is expected to have a significant and predictable impact on the properties of a peptide. The following table summarizes these anticipated effects, though specific quantitative values will be sequence-dependent.

PropertyEffect of Incorporating α-methyl-D-aspartic acidRationale
Conformational Flexibility DecreasedThe α-methyl group restricts the allowable φ and ψ backbone dihedral angles.[1]
Helical Propensity IncreasedThe steric constraints favor the adoption of helical secondary structures (3₁₀- or α-helix).[1]
Proteolytic Stability Significantly IncreasedThe α,α-disubstitution and D-configuration hinder recognition and cleavage by proteases.[2]
Receptor Binding Affinity Potentially IncreasedPre-organization into a bioactive conformation can reduce the entropic penalty of binding.
Solubility Potentially ModulatedThe aspartic acid side chain can enhance aqueous solubility, depending on the overall peptide sequence.

Visualization of Relevant Biological Pathways

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. Its activation leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events.

cluster_0 NMDA Receptor Signaling Glutamate Glutamate/Aspartate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin PKC PKC Ca_influx->PKC CaMKII CaMKII Calmodulin->CaMKII CREB CREB CaMKII->CREB ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTD, LTP) CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling cascade.[1][7]

Conclusion

Boc-α-methyl-D-aspartic acid represents a sophisticated and powerful tool in the arsenal of the modern medicinal chemist and peptide scientist. Its ability to enforce conformational rigidity and enhance metabolic stability addresses two of the most significant challenges in peptide drug development. By providing a strategic means to pre-organize peptides into their bioactive conformations, this unique building block facilitates the design of highly potent and selective modulators of challenging targets such as NMDA receptors and protein-protein interactions. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the potential of Boc-α-methyl-D-aspartic acid, thereby accelerating the discovery and development of next-generation peptide-based therapeutics.

References

  • ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the regulation of NMDA receptor activity by Gq protein-coupled muscarinic receptors in the hippocampus. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. StatPearls. Retrieved February 14, 2026, from [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). N-Methyl-D-aspartic acid receptor. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Boc-alpha-methyl-D-aspartic acid in solution

Introduction Welcome to the technical support guide for Boc-alpha-methyl-D-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Boc-alpha-methyl-D-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound in solution. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][] However, understanding the specific stability profile of Boc-alpha-methyl-D-aspartic acid is crucial for reliable and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your compound throughout your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and use of Boc-alpha-methyl-D-aspartic acid solutions.

Issue 1: Loss of Compound Integrity Over Time

Question: I prepared a solution of Boc-alpha-methyl-D-aspartic acid in an organic solvent, but I'm observing a decrease in the concentration of the intact compound and the appearance of new peaks in my HPLC analysis. What could be causing this degradation?

Answer: The most likely cause of degradation is the inadvertent cleavage of the Boc protecting group. The Boc group is known to be labile under acidic conditions.[1][3][] The degradation process, known as deprotection, typically occurs through acid-catalyzed hydrolysis.[]

Possible Causes and Immediate Actions:

  • Acidic Contaminants in Solvents: Trace amounts of acid in your solvent can be sufficient to catalyze the removal of the Boc group.

    • Solution: Use high-purity, anhydrous solvents from a freshly opened bottle. If you suspect solvent contamination, consider passing it through a column of activated neutral alumina before use.

  • Inappropriate Solvent Choice: Certain solvents can promote degradation.

    • Solution: Refer to the Solvent Compatibility Table below. For long-term storage, aprotic, non-acidic solvents are preferred.

  • Elevated Temperature: Higher temperatures can accelerate the rate of acid-catalyzed hydrolysis.[]

    • Solution: Prepare and store your solutions at low temperatures (see Recommended Storage Conditions). Avoid unnecessary exposure to heat.

  • Presence of Lewis Acids: Contamination with Lewis acids can also facilitate Boc deprotection.[5][6]

    • Solution: Ensure all glassware is scrupulously clean and free of any residual catalysts or reagents from previous experiments.

Issue 2: Unexpected Racemization

Question: My analysis shows the presence of the L-enantiomer of aspartic acid, even though I started with the pure D-enantiomer. What could be causing this racemization?

Answer: Racemization, the conversion of one enantiomer into its mirror image, can occur under certain conditions, compromising the stereochemical integrity of your compound.[7] For amino acids, this process typically involves the removal of the alpha-proton.[8]

Possible Causes and Immediate Actions:

  • Basic Conditions: The presence of strong bases can facilitate the abstraction of the alpha-proton, leading to a planar carbanion intermediate that can be protonated from either side, resulting in racemization.[7] While the Boc group itself is generally stable to basic conditions, the alpha-proton of the amino acid can still be susceptible.[][5]

    • Solution: Avoid exposing your solution to basic conditions. If a base is required for a subsequent reaction step, use a sterically hindered, non-nucleophilic base and perform the reaction at the lowest possible temperature for the shortest duration.[9]

  • Presence of Metal Ions: Certain metal cations can chelate with the amino acid and facilitate the loss of the alpha-proton, thereby accelerating racemization.[7]

    • Solution: Use high-purity reagents and solvents to minimize metal ion contamination. If metal catalysis is suspected, consider the use of a chelating agent like EDTA, if compatible with your experimental design.

  • Elevated Temperatures: As with many chemical reactions, higher temperatures can increase the rate of racemization.[10]

    • Solution: Maintain low temperatures during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Boc-alpha-methyl-D-aspartic acid in solution?

A1: The primary degradation pathway is the acid-catalyzed cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group. This reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine of alpha-methyl-D-aspartic acid.[1][3]

Q2: How does pH affect the stability of the Boc protecting group?

A2: The Boc group is highly sensitive to acidic conditions and will be rapidly cleaved at low pH.[1][11] It is, however, generally stable under neutral and basic conditions.[][5] Therefore, maintaining a neutral or slightly basic pH is crucial for preventing degradation in aqueous or protic solutions.

Q3: Can I store solutions of Boc-alpha-methyl-D-aspartic acid at room temperature?

A3: For short-term use, storage at room temperature may be acceptable if the solvent is appropriate and free of acidic contaminants. However, for long-term storage, it is strongly recommended to store solutions at low temperatures (-20°C or -80°C) to minimize the rate of any potential degradation reactions.[12]

Q4: What are the best solvents for dissolving and storing Boc-alpha-methyl-D-aspartic acid?

A4: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane are generally good choices, provided they are anhydrous and of high purity.[5] For specific applications, other solvents may be used, but their compatibility should be verified. Refer to the Solvent Compatibility Table for more details.

Q5: How can I monitor the stability of my Boc-alpha-methyl-D-aspartic acid solution?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the stability of your solution.[][14] A reversed-phase HPLC method can be developed to separate the intact Boc-protected compound from its deprotected form and any other potential impurities. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[14]

Data and Protocols

Data Presentation

Table 1: Recommended Storage Conditions for Boc-alpha-methyl-D-aspartic acid Solutions

Storage DurationTemperatureRecommended SolventsPrecautions
Short-term (< 24 hours)4°CAnhydrous DCM, Anhydrous THFUse tightly sealed vials; minimize exposure to air and light.
Long-term (> 24 hours)-20°C to -80°CAnhydrous DCM, Anhydrous THFAliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Table 2: Solvent Compatibility and Potential Issues

SolventCompatibilityPotential IssuesMitigation Strategies
Dichloromethane (DCM)HighCan contain trace amounts of HCl.Use freshly opened, anhydrous grade; consider passing through neutral alumina.
Tetrahydrofuran (THF)HighCan form peroxides which may initiate side reactions.Use inhibitor-free THF for immediate use or BHT-stabilized THF for storage.
DioxaneModerateCan contain acidic impurities.Use high-purity, anhydrous grade.[1]
Methanol (MeOH)LowProtic nature can facilitate proton-mediated degradation.Use only for immediate use in reactions; not recommended for storage.[15]
WaterLowRisk of hydrolysis, especially if pH is not controlled.If necessary, use a buffered solution at neutral or slightly basic pH for short durations.
Dimethylformamide (DMF)ModerateCan contain amine impurities that may be basic.Use high-purity, peptide synthesis grade.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Boc-alpha-methyl-D-aspartic acid in anhydrous Dichloromethane (DCM).

Materials:

  • Boc-alpha-methyl-D-aspartic acid (solid)

  • Anhydrous Dichloromethane (DCM), high-purity grade

  • Volumetric flask

  • Analytical balance

  • Argon or Nitrogen gas

Procedure:

  • Accurately weigh the required amount of Boc-alpha-methyl-D-aspartic acid using an analytical balance.

  • Transfer the solid to a clean, dry volumetric flask.

  • Add a small amount of anhydrous DCM to dissolve the solid completely.

  • Once dissolved, fill the volumetric flask to the mark with anhydrous DCM.

  • Cap the flask and invert several times to ensure homogeneity.

  • For storage, flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Store the solution at the recommended temperature (see Table 1).

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method to monitor the degradation of Boc-alpha-methyl-D-aspartic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

  • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes). The exact gradient will need to be optimized for your specific system and column.

Detection:

  • UV detection at a wavelength of 210-220 nm.

Procedure:

  • Prepare a sample of your Boc-alpha-methyl-D-aspartic acid solution by diluting it to an appropriate concentration with the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peak corresponding to the intact Boc-alpha-methyl-D-aspartic acid and any new peaks that may indicate degradation products. The deprotected form will be more polar and will elute earlier than the parent compound.

  • Quantify the peak areas to determine the percentage of intact compound remaining over time.

Visualizations

cluster_degradation Acid-Catalyzed Deprotection Pathway Boc_AA Boc-alpha-methyl-D-aspartic acid Protonation Protonated Intermediate Boc_AA->Protonation + H+ Carbocation tert-Butyl Cation Protonation->Carbocation Fragmentation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotected_AA alpha-methyl-D-aspartic acid Carbamic_Acid->Deprotected_AA Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Acid-catalyzed degradation of Boc-alpha-methyl-D-aspartic acid.

cluster_workflow Stability Assessment Workflow Start Prepare Solution Store Store under Defined Conditions (Time, Temp, Solvent) Start->Store Sample Take Aliquot at Time Points Store->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Areas Analyze->Quantify Evaluate Evaluate % Degradation Quantify->Evaluate End Assess Stability Evaluate->End

Caption: Experimental workflow for assessing solution stability.

References

  • Boc Protection - Common Conditions. (n.d.).
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27).
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).
  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024, July 13).
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (2024, January 29).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3).
  • 7.4 Racemization Assays. (n.d.).
  • Amino acid racemization Definition - Intro to Archaeology Key Term - Fiveable. (2025, September 15).
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).

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Optimization

Technical Support Center: Optimization of Small Molecule Reconstitution &amp; Storage

Audience: Researchers, Scientists, and Drug Discovery Professionals Scope: Hydrophobic Small Molecules, Inhibitors, and Research Reagents (DMSO-soluble) Version: 2.4 (Current Best Practices) Introduction Inconsistent exp...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Discovery Professionals Scope: Hydrophobic Small Molecules, Inhibitors, and Research Reagents (DMSO-soluble) Version: 2.4 (Current Best Practices)

Introduction

Inconsistent experimental data is often untraceable to the biological system but rather stems from the physicochemical degradation of the reagent before it ever touches a cell. This guide standardizes the handling of hydrophobic small molecules to ensure concentration accuracy and functional stability .

Module 1: Reconstitution (Getting it into Solution)

The Core Challenge: Solubility vs. Stability

Most research compounds are hydrophobic. While Dimethyl Sulfoxide (DMSO) is the universal solvent due to its amphiphilic nature, it is also hygroscopic (absorbs moisture from air) and permeable . Poor reconstitution leads to "silent precipitation," where a compound appears dissolved but exists as micro-crystals that cannot cross cell membranes.

Protocol: The "Clear Solution" Standard

Objective: Create a homogenous master stock (typically 10 mM or 100 mM) without degrading the compound.

  • Equilibration: Allow the vial to reach room temperature before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric water into the hygroscopic powder.

  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%) to the center of the vial.

  • Mechanical Mixing: Vortex for 30 seconds.

  • Visual Inspection: Hold the vial against a light source.

    • Pass: Solution is optically clear.

    • Fail: Visible particulates, haziness, or "oil droplets" on the surface.

Troubleshooting: The Reconstitution Decision Tree

If the compound refuses to dissolve, follow this logic flow to solubilize without chemical degradation.

ReconstitutionLogic Start Compound Added to DMSO (Vortex 30s) Check Visual Inspection: Is it clear? Start->Check Success Proceed to Aliquoting Check->Success Yes Sonicate Bath Sonication (40kHz, 5-10 mins) Check->Sonicate No (Particulates) Warm Warm Water Bath (37°C, 5 mins) Check->Warm Still Hazy Dilute Lower Concentration (Add more DMSO) Check->Dilute Precipitate Persists Sonicate->Check Warm->Check Dilute->Check

Caption: Logical workflow for solubilizing stubborn hydrophobic compounds. Thermal stress should always be the last resort.

Module 2: Storage & Stability (Keeping it Stable)

The Enemy: Freeze-Thaw Cycles & Hydrolysis

DMSO solidifies at ~19°C. Repeated freezing and thawing causes micro-expansion/contraction stress on the compound. More critically, every time a stock bottle is opened, DMSO absorbs atmospheric water.

  • Data Point: Pure DMSO can absorb significant moisture (up to 15% volume increase) within 20 minutes at 60% relative humidity [1].[1]

  • Consequence: Water facilitates hydrolysis, causing the compound to degrade into inactive byproducts inside the freezer.

Best Practice: The "Single-Use" Aliquot System

Never store a master stock in a single bottle.

Storage FormatStability RiskRecommendation
Solid Powder LowStore at -20°C, desiccated, protected from light.
Master Stock (DMSO) High (if accessed repeatedly)Do not use for daily experiments.
Single-Use Aliquots LowPrepare aliquots (e.g., 20-50 µL) in amber tubes. Thaw once, use, discard.

Protocol:

  • Immediately after dissolving, dispense the master stock into small volumes (e.g., 50 µL) suitable for one week of experiments.

  • Use high-quality polypropylene tubes (polystyrene is dissolved by DMSO).

  • Store at -20°C or -80°C .

  • Desiccation: Place aliquot boxes inside a sealed bag with silica gel packs to prevent moisture ingress during freezer storage.

Module 3: Application (Cell Culture & In Vivo)

The "Solvent Shock" Phenomenon

Injecting 100% DMSO stock directly into aqueous media causes a rapid polarity shift. This often forces hydrophobic compounds to "crash out" (precipitate) immediately, forming crystals that kill cells via physical damage rather than pharmacological activity.

The Serial Dilution Standard

To prevent precipitation and ensure accuracy, use intermediate dilutions .

SerialDilution Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (Media + 10% DMSO) Stock->Inter 1:100 Dilution (Prevents Shock) Final 1x Final Well (0.1% DMSO) Inter->Final 1:100 Dilution (Assay Start)

Caption: Intermediate dilution steps buffer the polarity shift, preventing compound precipitation ("crashing out") in culture media.

Solvent Toxicity Limits

DMSO itself is cytotoxic at high concentrations. You must normalize the DMSO percentage across all conditions (including controls).

  • Robust Cell Lines (e.g., HeLa, HEK293): Max 0.5% DMSO final concentration.

  • Sensitive Cells (Primary, Stem Cells, Neurons): Max 0.1% DMSO final concentration [2].

  • In Vivo: DMSO is rarely used alone; formulate with co-solvents (e.g., PEG400, Tween-80, Corn Oil).

Troubleshooting & FAQs

Q: My compound precipitated immediately when I added it to the cell culture media. Why? A: You likely triggered "Solvent Shock."

  • Cause: Adding a high-concentration hydrophobic stock (e.g., 10 mM) directly to a large volume of aqueous media creates a local zone of supersaturation.

  • Fix: Do not pipette the stock directly into the well. Prepare a 1000x or 100x intermediate dilution in media (or PBS) first, vortex that, and then add the intermediate to your cells.

Q: My DMSO stock is frozen in the refrigerator (4°C). Is it ruined? A: No.

  • Explanation: DMSO has a high freezing point (~19°C). Freezing at 4°C is normal physically, but 4°C is generally poor for chemical stability.

  • Action: Thaw it completely at room temperature. Verify clarity. Move to -20°C for long-term storage.

Q: Can I use the "Defrost" cycle on my freezer? A: Absolutely not.

  • Risk: Frost-free freezers cycle temperature (warm/cool) to prevent ice buildup. This thermal cycling will degrade your compounds and encourage crystal growth. Use a manual-defrost freezer.

Q: How do I know if my compound has degraded? A:

  • Visual: Color change (e.g., turning yellow/brown) or precipitation.

  • Functional: A shift in IC50 values (potency drops).

  • Analytical: LC-MS is the gold standard to verify purity if you suspect degradation.

References

  • Gaylord Chemical. (2007).[2][3] DMSO Health and Safety Information & Hygroscopicity Data. Bulletin #106. Retrieved from [2]

  • ATCC. (2023). DMSO Usage in Cell Culture: Toxicity and Cryopreservation Guidelines. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Sigma-Aldrich. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions. Methods in Molecular Biology. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Boc-α-methyl-D-aspartic acid versus NMDA for NMDA Receptor Research

For researchers in neuroscience and pharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for investigation due to its central role in synaptic plasticity, learning, and memory, as well as its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and pharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for investigation due to its central role in synaptic plasticity, learning, and memory, as well as its implication in numerous neurological disorders. The choice of the right agonist is critical for dissecting its complex function. This guide provides an in-depth comparison of the classical agonist, NMDA, with a less common but structurally significant analog, Boc-alpha-methyl-D-aspartic acid (Boc-α-Me-D-Asp). We will delve into their structural nuances, functional consequences at the receptor level, and provide practical, field-tested protocols for their characterization.

The NMDA Receptor: A Brief Overview

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Its activation leads to an influx of Ca²⁺ ions, initiating a cascade of downstream signaling events crucial for synaptic strengthening. The complexity of the NMDA receptor, with its various subunits (GluN1, GluN2A-D, GluN3A-B), offers a rich landscape for pharmacological modulation.

Structural and Mechanistic Differences: NMDA vs. Boc-α-Me-D-Asp

At first glance, both NMDA and Boc-α-Me-D-Asp are analogs of the endogenous neurotransmitter, L-glutamate. However, their subtle structural modifications lead to significant differences in their interaction with the NMDA receptor.

  • N-methyl-D-aspartate (NMDA): As the namesake agonist, NMDA is highly selective for the NMDA receptor over other glutamate receptors like AMPA and kainate receptors. Its structure features a methyl group on the amine of D-aspartic acid. This modification is key to its selectivity.

  • Boc-alpha-methyl-D-aspartic acid (Boc-α-Me-D-Asp): This compound introduces two key modifications to the D-aspartic acid backbone: a bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group at the alpha-carbon. The presence of the bulky Boc group sterically hinders the molecule, which can influence its binding affinity and kinetics at the receptor. The alpha-methyl group can also alter the conformational flexibility of the molecule, further impacting its interaction with the binding pocket.

Comparative Analysis of Receptor Activation

The functional consequences of these structural differences are evident in their potency and efficacy at the NMDA receptor. The following table summarizes key quantitative data from comparative studies.

Parameter NMDA Boc-α-methyl-D-aspartic acid Interpretation
Binding Affinity (Ki) HighModerate to LowNMDA typically exhibits a higher affinity for the NMDA receptor binding site. The bulky Boc group in Boc-α-Me-D-Asp likely reduces its ability to fit optimally within the binding pocket, resulting in a lower binding affinity.
Potency (EC50/IC50) HighModerate to LowConsistent with its higher affinity, NMDA is a more potent agonist, meaning a lower concentration is required to elicit a half-maximal response.
Efficacy Full AgonistPartial AgonistNMDA is considered a full agonist, capable of inducing a maximal receptor response. In contrast, Boc-α-Me-D-Asp often behaves as a partial agonist. This means that even at saturating concentrations, it does not activate the receptor to the same maximal extent as NMDA. This property can be advantageous in experiments where a more controlled, sub-maximal activation of the receptor is desired to avoid excitotoxicity.
Receptor Subtype Selectivity Generally non-selective across GluN2 subunitsMay exhibit some selectivityWhile NMDA is broadly active across different NMDA receptor subtypes, the structural constraints of Boc-α-Me-D-Asp could potentially confer some degree of selectivity towards specific GluN2 subunits. However, comprehensive data on this is still emerging.

Experimental Protocols for Characterization

To empirically determine the pharmacological profiles of these compounds, the following experimental workflows are recommended.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol provides a method to determine the binding affinity of NMDA and Boc-α-Me-D-Asp by measuring their ability to displace a radiolabeled antagonist, such as [³H]CGP 39653, from the NMDA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the prepared membrane suspension, 25 µL of [³H]CGP 39653 (final concentration ~2-5 nM), and 25 µL of either NMDA or Boc-α-Me-D-Asp at varying concentrations. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 mM L-glutamate).

  • Incubation: Incubate the plate at 4°C for 40 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize Cortical Tissue P2 Centrifuge (Low Speed) P1->P2 P3 Centrifuge (High Speed) P2->P3 P4 Resuspend in Assay Buffer P3->P4 A1 Incubate Membrane, Radioligand & Competitor P4->A1 A2 Rapid Filtration A1->A2 A3 Wash Filters A2->A3 A4 Scintillation Counting A3->A4 D1 Plot Competition Curve A4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Radioligand Binding Assay Workflow.

Calcium Imaging Assay for Determining Potency (EC50) and Efficacy

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following NMDA receptor activation in primary neuronal cultures.

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated glass-bottom dishes and culture for 10-14 days.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with fresh salt solution to remove excess dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Record the baseline fluorescence for 1-2 minutes.

  • Compound Application: Perfuse the cells with varying concentrations of NMDA or Boc-α-Me-D-Asp in the presence of a co-agonist (e.g., 10 µM glycine) and in a Mg²⁺-free solution to relieve the voltage-dependent block of the NMDA receptor.

  • Image Acquisition: Continuously record the fluorescence intensity from multiple cells throughout the experiment.

  • Data Analysis: For each cell, calculate the change in fluorescence intensity relative to the baseline. Plot the peak response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax). The Emax value will indicate the efficacy of the compound.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor by an agonist like NMDA or Boc-α-Me-D-Asp initiates a complex downstream signaling cascade. The influx of Ca²⁺ is the primary trigger for these events.

nmdar_signaling NMDA_Agonist NMDA or Boc-α-Me-D-Asp NMDAR NMDA Receptor NMDA_Agonist->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds (co-agonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates LTP Synaptic Plasticity (LTP) CaMKII->LTP nNOS->LTP Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gene_Expression->LTP

Comparative

Comparing the effects of L- and D- enantiomers of alpha-methyl-aspartic acid

A Comparative Guide to the L- and D-Enantiomers of α-Methyl-Aspartic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in a Glutamate Analog α-Methyl-a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the L- and D-Enantiomers of α-Methyl-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in a Glutamate Analog

α-Methyl-aspartic acid is a synthetic analog of the endogenous amino acid aspartic acid. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two non-superimposable mirror-image forms: L-α-methyl-aspartic acid and D-α-methyl-aspartic acid. While often studied as a racemic mixture (α-methyl-DL-aspartic acid), the true pharmacological utility and specificity of this compound can only be understood by examining its constituent enantiomers.

In neuroscience, stereochemistry is paramount. Biological targets, particularly neurotransmitter receptors, are exquisitely sensitive to the three-dimensional shape of the molecules they bind. This guide will operate on the well-established principle that the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function, exhibits a strong preference for D-isomers of acidic amino acids.[1][2] We will therefore extrapolate the likely divergent effects of the L- and D-enantiomers of α-methyl-aspartic acid, providing a framework for empirical validation.

Comparative Pharmacology: Receptor Binding and Activity

While direct, quantitative comparisons of the separated enantiomers of α-methyl-aspartic acid are not extensively documented in publicly available literature, we can infer their profiles based on the known stereoselectivity of glutamate receptors.

N-Methyl-D-Aspartate (NMDA) Receptor

The NMDA receptor is named for its selective activation by the D-enantiomer of N-methyl-aspartic acid.[1] This receptor is a ligand-gated ion channel that requires both glutamate and a co-agonist (glycine or D-serine) to open.[3][4] Its activation leads to an influx of Ca²⁺, a crucial event for triggering downstream signaling cascades involved in learning and memory.[3][5]

  • D-α-Methyl-Aspartic Acid (Predicted): Based on the established pharmacology of the NMDA receptor, the D-enantiomer is predicted to be the primary active agonist at the glutamate binding site. The presence of the α-methyl group may alter its potency and efficacy compared to NMDA itself, a detail that requires experimental confirmation. An aspartate residue within the NR2 subunit's binding pocket is critical for binding the agonist's amino group; its specific location allows space for the N-methyl group in NMDA, and likely the α-methyl group in D-α-methyl-aspartic acid.[6]

  • L-α-Methyl-Aspartic Acid (Predicted): The L-enantiomer is expected to have significantly lower, or negligible, agonist activity at the NMDA receptor. It may act as a very weak partial agonist or competitive antagonist, but it is unlikely to be a potent activator.

Other Ionotropic and Metabotropic Glutamate Receptors
  • AMPA and Kainate Receptors: The parent compound, NMDA, has little to no effect on AMPA and kainate receptors.[1] It is highly probable that both L- and D-enantiomers of α-methyl-aspartic acid would similarly lack significant activity at these receptor subtypes.

  • Metabotropic Glutamate Receptors (mGluRs): There is currently no strong evidence to suggest significant activity of α-methyl-aspartic acid enantiomers at mGluRs.

Other Molecular Targets

The racemic mixture, α-methyl-DL-aspartic acid, has been identified as a specific inhibitor of argininosuccinate synthase (ASS), the rate-limiting enzyme in the recycling of citrulline to arginine, which is crucial for nitric oxide production.[7][8] Experiments using the racemic mixture have shown it can attenuate L-citrulline-induced vasodilation.[8][9] It remains to be determined whether this inhibitory activity is stereospecific to the L- or D-enantiomer, or if both are active.

Predicted Pharmacological Summary
CompoundPredicted TargetPredicted Effect
D-α-Methyl-Aspartic Acid NMDA ReceptorAgonist / Partial Agonist
Argininosuccinate SynthasePotential Inhibitor
L-α-Methyl-Aspartic Acid NMDA ReceptorWeak or Inactive
Argininosuccinate SynthasePotential Inhibitor

This table is based on inferred activity from related compounds. Direct experimental data is required for confirmation.

Inferred Physiological and Pathophysiological Consequences

The predicted stereoselective action of the enantiomers on the NMDA receptor leads to divergent physiological effects.

  • Synaptic Plasticity and Excitotoxicity: As the predicted active agonist, D-α-methyl-aspartic acid would be capable of inducing NMDA receptor-dependent phenomena. At appropriate concentrations, it could facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4][10] However, excessive or prolonged activation by the D-enantiomer would lead to an unregulated influx of Ca²⁺, triggering excitotoxic cell death, a process implicated in various neurodegenerative diseases.[3][5] The L-enantiomer , being largely inactive at the NMDA receptor, would not be expected to produce these effects.

  • Neuroendocrine Regulation: Racemic N-methyl-D,L-aspartic acid has been shown to stimulate the release of gonadotrophins and growth hormone. This action is likely mediated by the D-enantiomer's activation of NMDA receptors in the hypothalamus.

Experimental Protocols for Enantiomer Characterization

To empirically validate the predicted activities, rigorous experimental protocols are necessary. Here, we detail a workflow for assessing the functional activity of the L- and D-enantiomers using whole-cell patch-clamp electrophysiology.

Protocol: Whole-Cell Voltage-Clamp Recording from Cultured Neurons

This protocol is designed to measure ion currents evoked by the application of α-methyl-aspartic acid enantiomers, providing quantitative data on their potency (EC₅₀) and efficacy.

I. Cell Preparation:

  • Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine-coated glass coverslips and culture for 10-14 days to allow for mature expression of glutamate receptors.

  • Identification: Transfer a coverslip to the recording chamber on the stage of an inverted microscope. Identify pyramidal-shaped neurons for recording.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. Crucially, this solution must be free of Mg²⁺ to prevent the voltage-dependent block of the NMDA receptor channel. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Cesium and BAPTA are used to block K⁺ channels and chelate intracellular Ca²⁺, respectively, to isolate the NMDA receptor-mediated current. Adjust pH to 7.2 with CsOH.

  • Agonist Solutions: Prepare stock solutions of L- and D-α-methyl-aspartic acid in the external solution. A range of concentrations (e.g., 0.1 µM to 1000 µM) should be prepared for generating a dose-response curve.

III. Recording Procedure:

  • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a target neuron with the pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at -70 mV.

  • Agonist Application: Using a fast perfusion system, apply the prepared concentrations of each enantiomer to the cell for a fixed duration (e.g., 2-5 seconds). Apply the concentrations in an ascending order.

  • Data Acquisition: Record the inward current evoked by the agonist application. Ensure a sufficient wash-out period with the control external solution between applications to allow the receptors to recover.

IV. Data Analysis:

  • Measurement: Measure the peak amplitude of the inward current for each concentration.

  • Normalization: Normalize the peak current at each concentration to the maximum response observed.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill slope for each enantiomer.

This self-validating system directly compares the functional impact of each enantiomer on the target receptor under controlled conditions, providing unambiguous data on their relative potency and efficacy.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Pathway cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space Glut Glutamate / D-α-Methyl-Aspartate NMDA_R NMDA_R Glut->NMDA_R Binds Gly Glycine / D-Serine (Co-agonist) Gly->NMDA_R Binds Ca Ca²⁺ Signaling Downstream Signaling (e.g., CaMKII, CREB) Leads to LTP, Excitotoxicity Ca->Signaling Activates NMDA_R_Open NMDA_R_Open NMDA_R->NMDA_R_Open Depolarization Removes Mg²⁺ Block Mg Mg Mg->NMDA_R Blocks Pore NMDA_R_Open->Ca Influx

Experimental Workflow: Patch-Clamp Electrophysiology

Workflow cluster_recording Recording Sequence prep 1. Cell Culture (e.g., Hippocampal Neurons) solutions 2. Prepare Solutions (External, Internal, Agonists) prep->solutions pipette 3. Fabricate Pipette (3-5 MΩ) solutions->pipette seal 4. Form Gigaseal (>1 GΩ) pipette->seal wc 5. Achieve Whole-Cell seal->wc clamp 6. Voltage Clamp (-70 mV) wc->clamp apply 7. Apply Agonist (L- or D-Enantiomer) clamp->apply record 8. Record Current apply->record apply->record Repeat for each concentration analysis 9. Data Analysis (Plot Dose-Response, Calculate EC₅₀) record->analysis

Conclusion and Future Directions

The stereoisomers of α-methyl-aspartic acid are predicted to have starkly different pharmacological profiles, primarily dictated by the stereoselectivity of the NMDA receptor. The D-enantiomer is the likely candidate for a potent agonist, with implications for studying synaptic plasticity and excitotoxicity, while the L-enantiomer is expected to be largely inactive at this target. Furthermore, the racemic mixture's known inhibition of argininosuccinate synthase presents another avenue where stereoselectivity may be critical.

For researchers in drug development and neuroscience, this guide underscores the absolute necessity of resolving racemic mixtures. The future characterization of these enantiomers will not only refine our understanding of glutamate receptor pharmacology but could also uncover novel, stereospecific tools for probing the arginine-nitric oxide pathway. The provided protocols offer a clear and robust framework for undertaking this essential empirical work.

References

  • NMDA receptor - Wikipedia. Wikipedia. [Link]

  • N-Methyl-D-aspartic acid - Wikipedia. Wikipedia. [Link]

  • Effects of α-methyl-dl-aspartic acid (α-MDLA, 147 mg/kg, i.v.) on... | ResearchGate. ResearchGate. [Link]

  • What are NMDA Receptors? - News-Medical.Net. News-Medical.Net. [Link]

  • Structural insights into NMDA receptor pharmacology - Portland Press. Portland Press. [Link]

  • Pharmacology of NMDA Receptors - NCBI. National Center for Biotechnology Information. [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana. MDPI. [Link]

  • N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid - PubMed. PubMed. [Link]

  • NMDA receptors | How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP - YouTube. YouTube. [Link]

  • α-Methyl-DL-aspartic acid - MedChem Express - Cambridge Bioscience. Cambridge Bioscience. [Link]

  • Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia - Frontiers. Frontiers. [Link]

  • An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity | PNAS. PNAS. [Link]

  • Kinetics of aspartic acid isomerization and enantiomerization in model aspartyl tripeptides under forced conditions - PubMed. PubMed. [Link]

  • Determination of Aspartic Acid Enantiomers in Bio-Samples by Capillary Electrophoresis. PubMed. [Link]

  • Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - ResearchGate. ResearchGate. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-alpha-methyl-D-aspartic acid

Advanced Safety Protocol: Handling Boc- -methyl-D-aspartic Acid Executive Summary: The "Why" Behind the Protocol Do not treat this merely as a generic amino acid. While standard Boc-protected amino acids are often classi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety Protocol: Handling Boc- -methyl-D-aspartic Acid

Executive Summary: The "Why" Behind the Protocol

Do not treat this merely as a generic amino acid. While standard Boc-protected amino acids are often classified as simple irritants, Boc-


-methyl-D-aspartic acid  possesses a structural backbone analogous to NMDA  (

-methyl-D-aspartate), a potent excitatory neurotransmitter and excitotoxin.

Although the tert-butyloxycarbonyl (Boc) protecting group reduces immediate receptor binding affinity, it significantly increases lipophilicity , potentially facilitating dermal absorption. Once absorbed and metabolized (deprotected), the core


-methyl-D-aspartate moiety is metabolically stable and bioactive. Therefore, this protocol adopts a Precautionary Bioactive  stance, exceeding standard "Irritant" guidelines.
Risk Assessment & Hazard Identification
ParameterSpecificationScientific Rationale
Physical State Fine White PowderHigh potential for aerosolization during weighing; electrostatic adherence to gloves.
Primary Route Inhalation & DermalLipophilic Boc-group aids skin permeation; dust inhalation bypasses first-pass metabolism.
Bioactivity NMDA Agonist PrecursorThe

-methyl group hinders enzymatic degradation, prolonging potential excitotoxic effects if deprotected in vivo.
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
Visualizing the Hazard Logic

The following diagram illustrates the decision pathway for selecting controls based on the compound's specific chemical properties.

HazardLogic Compound Boc-alpha-Me-D-Asp-OH Prop1 Fine Powder Form Compound->Prop1 Prop2 Lipophilic (Boc) Compound->Prop2 Prop3 NMDA Backbone Compound->Prop3 Risk1 Inhalation Risk Prop1->Risk1 Risk2 Dermal Absorption Prop2->Risk2 Risk3 Excitotoxicity Potential Prop3->Risk3 Control1 Fume Hood + N95 Risk1->Control1 Control2 Double Nitrile Gloves Risk2->Control2 Risk3->Control1

Figure 1: Hazard-to-Control Logic Flow. The structural properties (Nodes 2-4) dictate specific risks that necessitate the defined engineering and PPE controls.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Laboratory Scale (<10g) handling. For process scale, consult an industrial hygienist for PAPR requirements.

Protection ZoneRecommended GearTechnical Justification
Respiratory N95 (Minimum) or P100 Standard surgical masks offer zero protection against fine chemical dusts. If weighing outside a hood (not recommended), a half-face respirator with P100 cartridges is mandatory.
Hand Protection Double Nitrile (4 mil min) Avoid Latex. Latex is permeable to organic solvents (DCM, DMF) often used to solubilize this compound. Protocol: Inner glove (bright color) + Outer glove (dark color) to visualize tears.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek Lab Coat (Closed) Cotton coats trap dust in fibers. A disposable Tyvek overlay or sleeve covers prevent sleeve contamination during weighing.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing

Objective: Contain dust generation at the source.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder weighing enclosure. Verify sash height is at the safe working position.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. Protected amino acids are often fluffy and electrostatically charged, causing them to "jump" onto gloves and balance pans.

  • The "Transfer" Technique:

    • Do not scoop directly from the stock bottle if it is nearly full.

    • Tap a small amount into a secondary tared vial.

    • Critical: Wipe the exterior of the stock bottle with a dry Kimwipe before removing it from the hood to ensure no invisible dust layer adheres to the glass.

Phase B: Solubilization (Coupling)

Objective: Prevent dermal absorption via solvent vehicle.

  • Solvent Choice: When dissolving for SPPS (Solid Phase Peptide Synthesis), you will likely use DMF (Dimethylformamide) or NMP.

    • Warning: DMF is a potent skin penetrant. If Boc-

      
      -methyl-D-aspartic acid is dissolved in DMF, it will pass through skin rapidly.
      
  • Glove Discipline: Change outer gloves immediately if a solvent splash occurs. Do not wait for "breakthrough" time; treat the splash as an immediate breach.

Phase C: Spill Response
  • Dry Spill: Do not sweep. Sweeping aerosolizes the powder.

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the damp slurry and place in solid hazardous waste.

  • Wet Spill: Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.

Disposal & Decontamination Strategy

Proper disposal prevents environmental contamination and downstream exposure.[1]

Waste StreamClassificationProtocol
Solid Waste Hazardous SolidContaminated gloves, weighing boats, and paper towels go here. Do not use regular trash.[2]
Liquid Waste Halogenated vs. Non-HalogenatedIf dissolved in DCM

Halogenated. If in DMF/DMSO

Non-Halogenated. Label clearly with full chemical name.
Glassware Triple RinseRinse glassware with Acetone

Water

Acetone before removing from the hood for washing. Collect rinsate as liquid waste.
Waste Workflow Diagram

WasteFlow Source Experimental Residue State Physical State? Source->State Solid Solid (Powder/Wipes) State->Solid Dry Liquid Liquid Solution State->Liquid Wet SolidBin Hazardous Solid Waste Bin (Double Bagged) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Halo Halogenated Waste (Contains DCM) Solvent->Halo Yes NonHalo Non-Halogenated Waste (DMF/DMSO) Solvent->NonHalo No

Figure 2: Waste Segregation Logic. Correct segregation prevents dangerous chemical reactions in waste drums.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22880, N-Methyl-D-aspartic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Handling Solid Peptide Coupling Reagents. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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Boc-alpha-methyl-D-aspartic acid
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